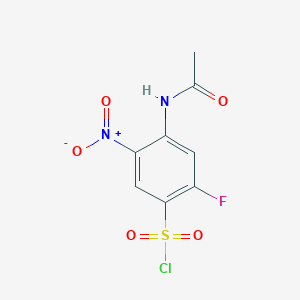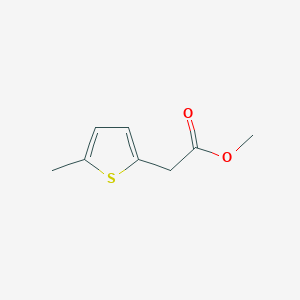
Methyl 2-(5-methylthiophen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-methylthiophen-2-yl)acetate: is an organic compound with the molecular formula C8H10O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-(5-methylthiophen-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2-methylthiophene with acetic anhydride. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-(5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(5-methylthiophen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(5-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- 2-Acetyl-5-methylthiophene
- 5-Methyl-2-thienyl methyl ketone
- Methyl 5-methyl-2-thienyl ketone
Comparison: Methyl 2-(5-methylthiophen-2-yl)acetate is unique due to its ester functional group, which imparts different chemical properties compared to similar compounds like 2-acetyl-5-methylthiophene.
Propiedades
Fórmula molecular |
C8H10O2S |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
methyl 2-(5-methylthiophen-2-yl)acetate |
InChI |
InChI=1S/C8H10O2S/c1-6-3-4-7(11-6)5-8(9)10-2/h3-4H,5H2,1-2H3 |
Clave InChI |
MGFNXARHXFTKAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-3-[(2-methylpropyl)amino]benzoic acid](/img/structure/B13072362.png)
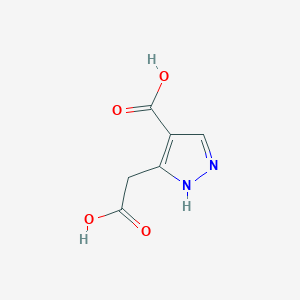
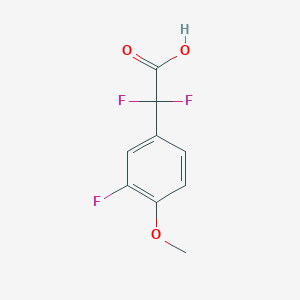

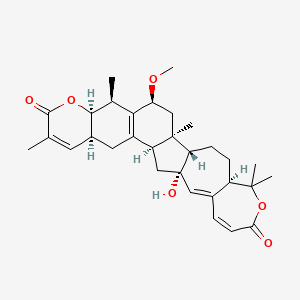

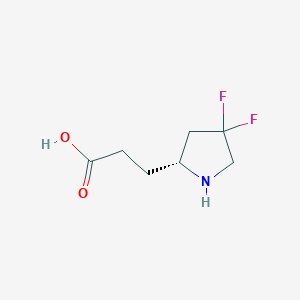

![6-[({3-[(2,4-Dichlorophenyl)methoxy]phenyl}formohydrazido)carbonyl]cyclohex-3-ene-1-carboxylicacid](/img/structure/B13072390.png)
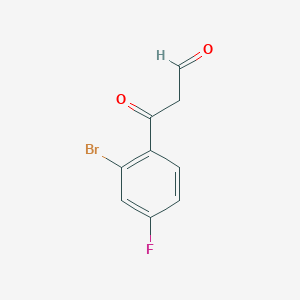
![5-Fluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B13072412.png)
